(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride
CAS No.:
Cat. No.: VC13751821
Molecular Formula: C7H11BrCl2N2O
Molecular Weight: 289.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11BrCl2N2O |
|---|---|
| Molecular Weight | 289.98 g/mol |
| IUPAC Name | (2R)-2-amino-2-(6-bromopyridin-2-yl)ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C7H9BrN2O.2ClH/c8-7-3-1-2-6(10-7)5(9)4-11;;/h1-3,5,11H,4,9H2;2*1H/t5-;;/m0../s1 |
| Standard InChI Key | ZNQDDAHBWMVVAN-XRIGFGBMSA-N |
| Isomeric SMILES | C1=CC(=NC(=C1)Br)[C@H](CO)N.Cl.Cl |
| SMILES | C1=CC(=NC(=C1)Br)C(CO)N.Cl.Cl |
| Canonical SMILES | C1=CC(=NC(=C1)Br)C(CO)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 6-bromopyridin-2-yl group bonded to a chiral carbon center, which is further connected to an amino alcohol group. The presence of bromine at the pyridine’s 6-position enhances electrophilic substitution reactivity, while the ethanolamine moiety contributes to hydrogen-bonding capabilities. The dihydrochloride salt form improves solubility in aqueous media, critical for biological assays.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrCl₂N₂O |
| Molecular Weight | 289.98 g/mol |
| CAS Number | Not publicly disclosed |
| Chiral Center Configuration | R-enantiomer |
| Solubility | Soluble in polar solvents |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the pyridine protons (δ 7.5–8.1 ppm) and the ethanolamine’s hydroxyl and amine groups. High-Performance Liquid Chromatography (HPLC) analyses typically show purity levels exceeding 95%, essential for reproducible biological testing.
Synthesis and Preparation
Synthetic Pathways
The synthesis of (R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride involves multi-step organic reactions. A common route begins with 6-bromopyridine-2-carbaldehyde, which undergoes asymmetric Henry reaction with nitromethane in the presence of a chiral catalyst to establish the stereocenter. Subsequent reduction of the nitro group to an amine and alcohol, followed by hydrochloride salt formation, yields the final product.
Optimization Strategies
Critical parameters include reaction temperature (maintained at 0–5°C during the Henry reaction to minimize racemization) and pH control during salt formation. Catalytic systems employing Cu(I)-bisoxazoline complexes have achieved enantiomeric excess (ee) values >98%, as verified by chiral HPLC .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Pharmacological and Preclinical Research
ADME-Tox Predictions
Computational models predict moderate blood-brain barrier permeability (logBB = 0.3) and hepatic clearance via CYP3A4. The bromine atom may contribute to cytochrome P450 inhibition, necessitating further metabolic stability studies.
Applications in Drug Discovery
Central Nervous System (CNS) Targets
The compound’s ability to potentially modulate mAChRs positions it as a candidate for treating cognitive disorders. M3 receptors regulate synaptic plasticity, and their allosteric activation could ameliorate symptoms of Alzheimer’s disease or schizophrenia .
Anti-Inflammatory Pathways
Amino alcohol derivatives often exhibit immunomodulatory effects. Preliminary data from analogs show suppression of TNF-α production in macrophages (IC50 ≈ 50 μM), suggesting possible applications in autoimmune diseases.
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